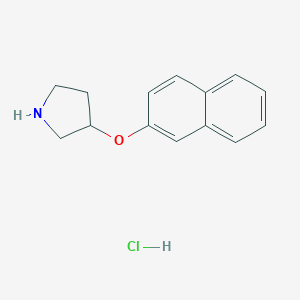

2-Naphthyl 3-pyrrolidinyl ether hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Naphthyl 3-pyrrolidinyl ether hydrochloride is a white crystalline solid that is soluble in water and polar organic solvents. It has the chemical formula C14H16ClNO and a molecular weight of 249.74 g/mol . This compound is known for its role as a nucleophile in organic synthesis, enabling it to engage with electrophiles like carbonyl compounds, leading to the creation of new chemical bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl 3-pyrrolidinyl ether hydrochloride typically involves the reaction of 2-naphthol with 3-chloropyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2-Naphthyl 3-pyrrolidinyl ether hydrochloride undergoes several types of chemical reactions, including:

Nucleophilic substitution: It reacts with electrophiles such as carbonyl compounds to form new carbon-carbon or carbon-heteroatom bonds.

Oxidation: It can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include carbonyl compounds, and the reaction is typically carried out in the presence of a base like potassium carbonate in an organic solvent.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of dihydro derivatives.

Aplicaciones Científicas De Investigación

2-Naphthyl 3-pyrrolidinyl ether hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a nucleophile in organic synthesis to create new chemical bonds.

Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Mecanismo De Acción

The mechanism of action of 2-Naphthyl 3-pyrrolidinyl ether hydrochloride involves its role as a nucleophile. It interacts with electrophilic centers in target molecules, leading to the formation of new chemical bonds. This interaction is facilitated by the presence of the pyrrolidinyl group, which enhances the nucleophilicity of the compound. The molecular targets and pathways involved in its action are primarily related to its ability to form stable adducts with electrophiles .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Naphthyl 3-pyrrolidinyl ether

- 2-Naphthyl 3-pyrrolidinyl ether acetate

- 2-Naphthyl 3-pyrrolidinyl ether sulfate

Uniqueness

2-Naphthyl 3-pyrrolidinyl ether hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility in water and polar organic solvents. This property makes it more versatile for use in various chemical reactions and applications compared to its non-salt counterparts .

Actividad Biológica

2-Naphthyl 3-pyrrolidinyl ether hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a naphthalene moiety linked to a pyrrolidine ring via an ether bond. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. In a study involving various pyrrolidine derivatives, compounds similar to 2-naphthyl 3-pyrrolidinyl ether were shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity .

Neuropharmacological Effects

Pyrrolidine-based compounds have been studied for their effects on neurotransmitter systems. Specifically, the modulation of dopamine and norepinephrine uptake has been observed, suggesting potential applications in treating neurodegenerative diseases and mood disorders. For instance, related compounds have demonstrated stimulant effects in animal models by enhancing locomotor activity through dopamine receptor modulation .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. The compound exhibited significant free radical scavenging activity, which is beneficial in mitigating oxidative stress-related conditions .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Cell Membrane Interaction : The lipophilic nature of the naphthalene ring facilitates penetration into cell membranes, allowing the compound to exert its effects intracellularly.

- Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways, contributing to its pharmacological effects .

- Receptor Modulation : The pyrrolidine ring structure allows for selective binding to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the naphthalene or pyrrolidine components can significantly alter biological activity. For example:

- Substituent Variations : Different substituents on the naphthalene ring can enhance or reduce antimicrobial potency.

- Pyrrolidine Modifications : Alterations in the pyrrolidine ring's nitrogen atom (e.g., changing from tertiary to secondary amines) impact the compound's ability to cross the blood-brain barrier and interact with central nervous system targets .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated a series of pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL, highlighting their potential as new antimicrobial agents .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, derivatives similar to 2-naphthyl 3-pyrrolidinyl ether were administered to rodents. Results showed a dose-dependent increase in locomotor activity correlated with dopamine receptor activation, suggesting therapeutic potential for conditions like ADHD and depression .

Propiedades

IUPAC Name |

3-naphthalen-2-yloxypyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)16-14-7-8-15-10-14;/h1-6,9,14-15H,7-8,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVSPNKJVASFJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC3=CC=CC=C3C=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127342-10-3 |

Source

|

| Record name | Pyrrolidine, 3-(2-naphthalenyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127342-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.